![molecular formula C8H7ClN2O B14036867 (3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The presence of the chloro and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chloro group can produce various substituted imidazo[1,2-a]pyridines.
科学研究应用
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of various agrochemicals and dyes.
作用机制
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing.
相似化合物的比较
Similar Compounds
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with the chloro group at a different position.
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Another positional isomer with different biological properties.
Uniqueness
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
(3-chloroimidazo[1,2-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-4,12H,5H2 |
InChI 键 |
KSQICCGEVJEXLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2C(=C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


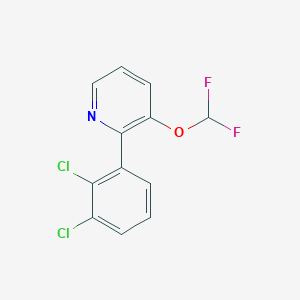

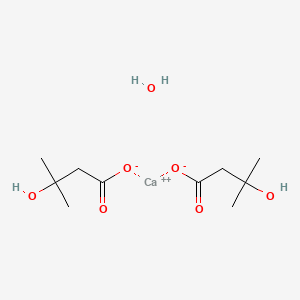
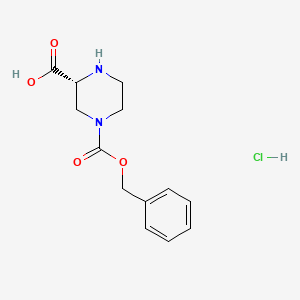
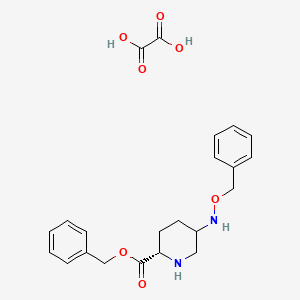

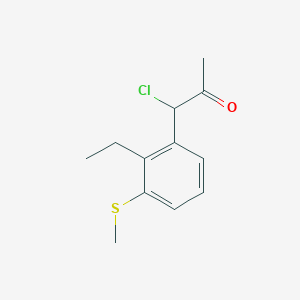
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)
![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)
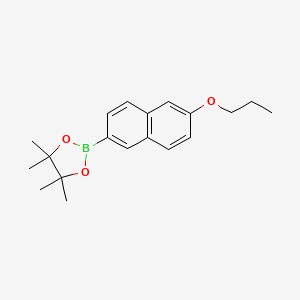

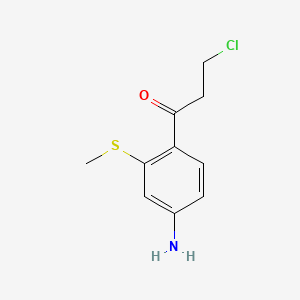
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

